molecular formula C21H21N5O6 B1668667 (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 5854-11-5

(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B1668667
CAS No.: 5854-11-5
M. Wt: 439.4 g/mol
InChI Key: UQFCLENKCDVITL-INIZCTEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-3705 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of CB-3705 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

CB-3705 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of CB-3705, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CB-3705 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CB-3705 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved in the mechanism of action of CB-3705 are still under investigation .

Comparison with Similar Compounds

CB-3705 is unique in its structure and properties, which distinguish it from other similar compounds. Some compounds that are similar to CB-3705 include:

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Pemetrexed: A chemotherapy drug that inhibits folate-dependent enzymes.

    Raltitrexed: Another folate antagonist used in cancer treatment.

These compounds share some structural similarities with CB-3705 but differ in their specific molecular targets and mechanisms of action .

Properties

CAS No.

5854-11-5

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1

InChI Key

UQFCLENKCDVITL-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3705;  CB-3705;  CB3705;  5,8-Dideazafolic acid.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

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